molecular formula C20H16N4O B2801665 N-([3,3'-bipyridin]-5-ylmethyl)-1H-indole-3-carboxamide CAS No. 2177365-57-8

N-([3,3'-bipyridin]-5-ylmethyl)-1H-indole-3-carboxamide

Cat. No.: B2801665
CAS No.: 2177365-57-8
M. Wt: 328.375
InChI Key: KGXLATXHMQJOCA-UHFFFAOYSA-N
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Description

N-([3,3’-bipyridin]-5-ylmethyl)-1H-indole-3-carboxamide is a complex organic compound that features a bipyridine moiety linked to an indole carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([3,3’-bipyridin]-5-ylmethyl)-1H-indole-3-carboxamide typically involves the coupling of a bipyridine derivative with an indole carboxamide. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form the bipyridine core . The reaction conditions often involve the use of a palladium catalyst, a base, and a suitable solvent like dimethylformamide (DMF) or toluene, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-([3,3’-bipyridin]-5-ylmethyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized to form bipyridinium salts.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine moiety can yield bipyridinium salts, while substitution reactions on the indole ring can introduce various functional groups.

Scientific Research Applications

N-([3,3’-bipyridin]-5-ylmethyl)-1H-indole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-([3,3’-bipyridin]-5-ylmethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can participate in redox reactions . The indole carboxamide structure may interact with biological macromolecules, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([3,3’-bipyridin]-5-ylmethyl)-1H-indole-3-carboxamide is unique due to its combined bipyridine and indole carboxamide structures, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and participate in various chemical reactions makes it a versatile compound in research and industrial applications.

Properties

IUPAC Name

N-[(5-pyridin-3-ylpyridin-3-yl)methyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O/c25-20(18-13-23-19-6-2-1-5-17(18)19)24-10-14-8-16(12-22-9-14)15-4-3-7-21-11-15/h1-9,11-13,23H,10H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXLATXHMQJOCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NCC3=CC(=CN=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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